Methyl 3,5-bis(benzyloxy)benzoate CAS 58605-10-0 properties
Methyl 3,5-bis(benzyloxy)benzoate CAS 58605-10-0 properties
An In-depth Technical Guide to Methyl 3,5-bis(benzyloxy)benzoate (CAS 58605-10-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Core Synthetic Building Block
Methyl 3,5-bis(benzyloxy)benzoate is an aromatic ester that has garnered significant attention within the synthetic chemistry community. Its structure, featuring a central benzoate core flanked by two benzyl ether protecting groups, makes it a highly versatile and valuable intermediate in the synthesis of complex organic molecules. The strategic placement of these functional groups allows for selective chemical transformations, providing a reliable scaffold for constructing diverse molecular architectures.
This technical guide offers a comprehensive exploration of Methyl 3,5-bis(benzyloxy)benzoate, moving beyond a simple recitation of facts to provide field-proven insights into its properties, synthesis, reactivity, and applications. The causality behind experimental choices is explained to empower researchers in their own laboratory work. This document serves as a practical resource for professionals engaged in pharmaceutical research, drug discovery, and advanced organic synthesis.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its successful application in research. These characteristics dictate handling, storage, reaction conditions, and the methods required for identity and purity confirmation.
Physicochemical Properties
Methyl 3,5-bis(benzyloxy)benzoate is typically a white to off-white crystalline solid under standard conditions.[1][2][3] The two benzyl groups contribute to its relatively nonpolar character, influencing its solubility profile. It is generally soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with limited solubility in nonpolar solvents like hexanes and poor solubility in water.
The data presented below has been aggregated from various chemical suppliers and databases to provide a reliable reference point.
| Property | Value | Source(s) |
| CAS Number | 58605-10-0 | [2][4][5] |
| Molecular Formula | C₂₂H₂₀O₄ | [1][4][5] |
| Molecular Weight | 348.39 g/mol | [1][4] |
| Appearance | White to Orange to Green powder to crystal | [1][2][3] |
| Melting Point | 67 °C (approx. 65-72 °C range) | [1][2][3][5] |
| Boiling Point | 442.76 °C (rough estimate) | [1][2][5] |
| Density | 1.1447 g/cm³ (rough estimate) | [1][2][5] |
| Storage | Sealed in dry, Room Temperature | [2][5] |
Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for verifying the structural integrity and purity of Methyl 3,5-bis(benzyloxy)benzoate. While a definitive, peer-reviewed spectral dataset is not centrally available, the expected signatures can be predicted with high confidence based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic. The two benzyl groups will show a large multiplet in the aromatic region (approx. 7.3-7.5 ppm) corresponding to the 10 protons of the phenyl rings. The benzylic CH₂ protons will appear as a sharp singlet around 5.1 ppm. The three protons on the central benzoate ring will appear as two distinct signals: a triplet (or a finely split singlet) for the proton at the C4 position (approx. 6.8-7.0 ppm) and a doublet for the two equivalent protons at the C2 and C6 positions (approx. 7.1-7.2 ppm). The methyl ester protons will be a sharp singlet upfield, around 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton. Key expected signals include the ester carbonyl carbon (~166 ppm), the aromatic carbons of the benzyl groups (~127-136 ppm), the aromatic carbons of the central ring (~107-160 ppm), the benzylic carbons (-CH₂-) (~70 ppm), and the methyl ester carbon (-OCH₃) (~52 ppm).[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For Methyl 3,5-bis(benzyloxy)benzoate, the expected molecular ion peak [M]⁺ would be at m/z 348.14, corresponding to its monoisotopic mass.[4]
Part 2: Synthesis and Purification Workflow
The most common and logical route to Methyl 3,5-bis(benzyloxy)benzoate involves a two-step process starting from the commercially available 3,5-dihydroxybenzoic acid. The workflow involves an initial esterification followed by a Williamson ether synthesis to install the benzyl protecting groups.
Caption: Synthetic pathway for Methyl 3,5-bis(benzyloxy)benzoate.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established chemical principles for esterification and ether synthesis.[6][7]
Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxybenzoic acid (1.0 eq). Add methanol (approx. 10-15 mL per gram of acid) as the solvent and reactant.
-
Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as the catalyst (approx. 0.1 eq). The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude Methyl 3,5-dihydroxybenzoate, which can often be used directly in the next step.
Step 2: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate
-
Reagents & Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the crude Methyl 3,5-dihydroxybenzoate (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or acetone.
-
Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, approx. 2.5-3.0 eq), to the mixture. The base is crucial for deprotonating the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.
-
Alkylation: Add benzyl bromide (BnBr, approx. 2.2-2.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Purification: Cool the reaction mixture and pour it into cold water. A precipitate will likely form. Filter the solid and wash thoroughly with water. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Part 3: Chemical Reactivity and Strategic Applications
The utility of Methyl 3,5-bis(benzyloxy)benzoate stems from the distinct reactivity of its functional groups, which can be addressed under different reaction conditions.
Caption: Reactivity and role as a synthetic intermediate.
Key Chemical Transformations
-
Ester Hydrolysis (Saponification): The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid without affecting the benzyl ethers.[8] This is typically achieved under basic conditions (e.g., using LiOH or NaOH in a THF/water mixture) followed by an acidic workup. This unmasks a carboxylic acid handle for further modifications, such as amide bond formation.
-
Debenzylation via Hydrogenolysis: The two benzyl ether groups are classic protecting groups that can be removed under catalytic hydrogenation conditions. Treating the molecule with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) will cleave the benzyl ethers, revealing the free 3,5-dihydroxy functionality. This is a clean and efficient deprotection strategy that leaves the methyl ester intact.
Applications in Drug Discovery and Natural Product Synthesis
The primary value of Methyl 3,5-bis(benzyloxy)benzoate is as a protected building block. It serves as a precursor to 3,5-dihydroxybenzoic acid derivatives, a structural motif found in numerous biologically active compounds and natural products.
-
Intermediate for Armillage A: It has been identified as an intermediate in the synthesis of Armillage A, a natural product with potential biological activities.[1]
-
Synthesis of Antitubercular Agents: The core structure is used in the synthesis of chromane derivatives that are being investigated as inhibitors of salicylate synthase from M. tuberculosis, highlighting its relevance in developing new antimicrobial agents.[7]
-
Scaffold for Polyphenolic Compounds: After debenzylation, the resulting dihydroxy methyl benzoate is a key starting material for synthesizing more complex polyphenolic compounds, which are a class of molecules known for their antioxidant and other health-related benefits.
Part 4: Safety, Handling, and Disposal
While specific toxicological data for Methyl 3,5-bis(benzyloxy)benzoate is not extensively documented, a prudent approach to safety should be adopted based on its chemical class and the reagents used in its synthesis.
| Hazard Aspect | Recommendation | Source(s) |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [9][10] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [9][10] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | [2][5] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Consult a physician in all cases of exposure. | [9][10] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not let product enter drains. | [9][11] |
Conclusion
Methyl 3,5-bis(benzyloxy)benzoate is more than just a chemical compound; it is a strategic tool for the modern organic chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable component in multi-step synthetic campaigns. The differential reactivity of its ester and benzyl ether functionalities provides the synthetic flexibility required to access a wide range of complex target molecules, from natural products to novel pharmaceutical candidates. By understanding the principles outlined in this guide, researchers can confidently and safely leverage this versatile intermediate to advance their scientific and drug development objectives.
References
-
ChemBK. (2024, April 9). 58605-10-0. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-bis(benzyloxy)benzoate. PubChem Compound Database. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. Retrieved from [Link]
- Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
-
YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]
-
ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 58605-10-0 CAS MSDS (METHYL 3,5-DIBENZYLOXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Methyl 3,5-Dibenzyloxybenzoate | 58605-10-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Methyl 3,5-bis(benzyloxy)benzoate | C22H20O4 | CID 2733652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 3,5-DIBENZYLOXYBENZOATE | 58605-10-0 [chemicalbook.com]
- 6. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 3-(benzyloxy)benzoate | 79678-37-8 | Benchchem [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
